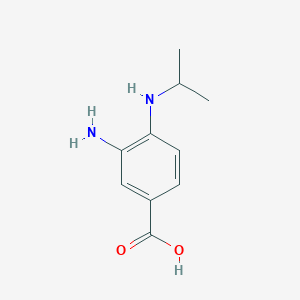

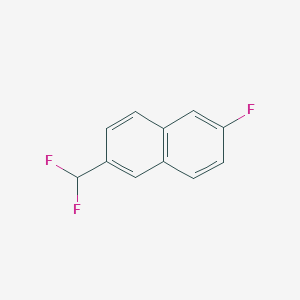

2-(Difluoromethyl)-6-fluoronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Difluorometil)-6-fluoronaftaleno es un compuesto orgánico que pertenece a la clase de los naftalenos, los cuales son hidrocarburos aromáticos policíclicos. Este compuesto se caracteriza por la presencia de un grupo difluorometil y un átomo de flúor unidos al anillo de naftaleno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-(Difluorometil)-6-fluoronaftaleno típicamente implica la introducción del grupo difluorometil y el átomo de flúor en el anillo de naftaleno. Un método común es la difluorometilación de derivados de naftaleno utilizando agentes difluorometilantes como la sulfona difluorometil o los reactivos de difluorometil zinc. Las condiciones de reacción a menudo incluyen el uso de catalizadores como el paladio o el cobre y solventes como el acetonitrilo o la dimetilformamida .

Métodos de Producción Industrial: En un entorno industrial, la producción de 2-(Difluorometil)-6-fluoronaftaleno puede involucrar procesos de difluorometilación a gran escala. Estos procesos utilizan reactores de flujo continuo para garantizar una producción eficiente y constante. El uso de catalizadores avanzados y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-(Difluorometil)-6-fluoronaftaleno puede experimentar varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado para formar las naftaquinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo difluorometil en un grupo metil.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir otros grupos funcionales en el anillo de naftaleno

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Sustitución: Reactivos como el bromo o el cloro en presencia de ácidos de Lewis

Productos Principales:

Oxidación: Naftaquinonas.

Reducción: Naftalenos sustituidos con metil.

Sustitución: Naftalenos halogenados

Aplicaciones Científicas De Investigación

2-(Difluorometil)-6-fluoronaftaleno tiene varias aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas fluoradas más complejas.

Biología: Investigado por su potencial como sonda en estudios biológicos debido a sus átomos de flúor únicos.

Medicina: Explorado por su posible uso en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de fármacos fluorados.

Industria: Utilizado en la producción de materiales avanzados, incluidos polímeros y recubrimientos

Mecanismo De Acción

El mecanismo de acción de 2-(Difluorometil)-6-fluoronaftaleno involucra su interacción con los objetivos moleculares a través de sus grupos difluorometil y flúor. Estos grupos pueden formar fuertes enlaces de hidrógeno e interactuar con enzimas o receptores, alterando su actividad. La capacidad del compuesto para modular las vías biológicas lo convierte en una herramienta valiosa en la química medicinal .

Compuestos Similares:

- 2-(Trifluorometil)-6-fluoronaftaleno

- 2-(Difluorometil)-6-cloro-naftaleno

- 2-(Difluorometil)-6-bromo-naftaleno

Comparación: 2-(Difluorometil)-6-fluoronaftaleno es único debido a la presencia de ambos grupos difluorometil y flúor, lo que mejora su estabilidad química y actividad biológica. En comparación con sus análogos, puede exhibir diferente reactividad y selectividad en las reacciones químicas, lo que lo convierte en un compuesto versátil en diversas aplicaciones .

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)-6-fluoronaphthalene

- 2-(Difluoromethyl)-6-chloronaphthalene

- 2-(Difluoromethyl)-6-bromonaphthalene

Comparison: 2-(Difluoromethyl)-6-fluoronaphthalene is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its chemical stability and biological activity. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a versatile compound in various applications .

Propiedades

Fórmula molecular |

C11H7F3 |

|---|---|

Peso molecular |

196.17 g/mol |

Nombre IUPAC |

2-(difluoromethyl)-6-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,11H |

Clave InChI |

GGHIQAQKMSPXFT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2)F)C=C1C(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)

![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)

![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)

![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)